Literature review of 6-Bromo-2-fluoro-3-isopropoxyphenol in medicinal chemistry
Literature review of 6-Bromo-2-fluoro-3-isopropoxyphenol in medicinal chemistry
The following is an in-depth technical guide and literature review of 6-Bromo-2-fluoro-3-isopropoxyphenol , designed for researchers and drug development professionals.
CAS Number: 2413441-32-2
Molecular Formula: C
Executive Summary
6-Bromo-2-fluoro-3-isopropoxyphenol is a highly functionalized tetrasubstituted benzene derivative emerging as a critical building block in modern medicinal chemistry. Its unique substitution pattern—combining a phenol (H-bond donor), a bromine (cross-coupling handle), a fluorine atom (metabolic blocker/electronic modulator), and an isopropoxy group (lipophilic spacer)—makes it an ideal scaffold for Targeted Protein Degradation (PROTACs) and Kinase Inhibitors (specifically within the KRAS G12C and BTK inhibitor landscapes).
This guide synthesizes the compound's structural utility, synthetic pathways, and application in structure-activity relationship (SAR) optimization, providing a roadmap for its integration into drug discovery programs.
Structural Analysis & Physicochemical Properties
The compound features a 1,2,3,6-substitution pattern on the benzene ring. This dense functionalization allows for precise vector exploration in drug design.
Pharmacophore Features[1]
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Position 1 (OH): Serves as a "warhead" attachment point or a critical H-bond donor for interacting with residues like Aspartate in kinase pockets (e.g., Asp69 in KRAS).
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Position 2 (F): Provides metabolic stability against ring oxidation and induces a specific conformation via the ortho-fluorine effect, often locking the adjacent phenol into a planar or twisted state depending on the target.
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Position 3 (OiPr): The isopropoxy group adds lipophilicity (LogP modulation) and fills hydrophobic pockets (e.g., the P-loop or solvent front). It also acts as a bulky shield, preventing metabolic attack at the sensitive 3-position.
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Position 6 (Br): A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing the attachment of the scaffold to heteroaromatic cores (e.g., quinazolines, pyridines).
Key Properties Table
| Property | Value | Relevance |
| CAS Number | 2413441-32-2 | Unique Identifier |
| Molecular Weight | 249.08 | Fragment-based Drug Design (FBDD) compliant (<300) |
| ClogP (Calc) | ~3.2 | Moderate lipophilicity for membrane permeability |
| H-Bond Donors | 1 (Phenol) | Key interaction with target protein backbone/side chains |
| H-Bond Acceptors | 2 (O, F) | Solvation and ligand-protein recognition |
| Rotatable Bonds | 2 | Low entropic penalty upon binding |
| pKa (Phenol) | ~7.5 - 8.5 | Tunable acidity due to ortho-F and para-Br electron withdrawal |
Synthetic Methodology
The synthesis of 6-Bromo-2-fluoro-3-isopropoxyphenol requires precise regiocontrol to ensure the bromine is installed at the C6 position rather than C4.
Retrosynthetic Analysis
The most robust route proceeds via the bromination of 2-fluoro-3-isopropoxyphenol . The precursor is derived from 2-fluororesorcinol via selective mono-alkylation.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway highlighting the regioselective bromination strategy.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-3-isopropoxyphenol
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Reagents: 2-Fluororesorcinol (1.0 eq), 2-Bromopropane (1.1 eq), Potassium Carbonate (2.0 eq).
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Solvent: DMF (Dimethylformamide).
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Procedure: Dissolve 2-fluororesorcinol in DMF. Add K
CO and stir at RT for 30 min. Add 2-bromopropane dropwise. Heat to 60°C for 4 hours. -
Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
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Validation: Confirm mono-alkylation by
H NMR (doublet for isopropyl methyls).
Step 2: Bromination to 6-Bromo-2-fluoro-3-isopropoxyphenol
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Reagents: 2-Fluoro-3-isopropoxyphenol (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
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Solvent: Acetonitrile (ACN) or DCM.
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Procedure: Cool the substrate solution to 0°C. Add NBS portion-wise over 30 minutes to avoid di-bromination. Stir at 0°C for 2 hours.
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Mechanism: The OH group strongly activates the ortho (C6) and para (C4) positions. However, the bulky isopropoxy group at C3 sterically hinders the C4 position, favoring bromination at C6 (adjacent to the smaller OH and F).
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Yield: Typically 80-90% after crystallization or column chromatography.
Medicinal Chemistry Applications
KRAS G12C Inhibition
This scaffold is structurally homologous to the 2-fluoro-6-hydroxyphenyl moiety found in FDA-approved KRAS G12C inhibitors like Sotorasib (Lumakras) and Adagrasib (Krazati) .
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Bioisosterism: The addition of the isopropoxy group at C3 (relative to the phenol) allows for the exploration of new hydrophobic sub-pockets in the KRAS switch-II pocket.
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Conformation: The C2-Fluorine locks the biaryl axis (when coupled to a core) via repulsive interactions with the core's carbonyl or nitrogen, ensuring the drug binds in the active "atropisomer" conformation.
PROTAC Linker Design
The phenol group serves as an excellent handle for attaching E3 ligase ligands (e.g., VHL or Cereblon binders) via ether linkages. The bromine allows for the attachment of the "warhead" (protein of interest ligand).
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Workflow:
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Suzuki Coupling: Attach 6-Br to the target ligand core.
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Linker Attachment: Alkylate the 1-OH with a PEG linker carrying the E3 ligase binder.
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General Coupling Workflow (DOT Diagram)
Figure 2: Standard workflow for incorporating the scaffold into drug candidates.
References
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Matrix Scientific . (2025). Product Catalog: 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2).[1][2][3][4][5][6][7][8][9] Retrieved from .
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BLD Pharm . (2025).[5] Building Blocks: 6-Bromo-2-fluoro-3-isopropoxyphenol. Retrieved from .
- Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Contextual reference for 2-fluoro-6-hydroxyphenyl scaffolds).
- Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693.
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ChemScene . (2025). Product Data: 6-Bromo-2-fluoro-3-isopropoxyphenol.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from .
Disclaimer: This guide is for research purposes only. The synthesis and handling of brominated fluorophenols require appropriate safety precautions, including the use of fume hoods and personal protective equipment (PPE) to avoid exposure to potential irritants.
Sources
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